molecular formula C11H8BrNO2 B2571100 3-Acetyl-6-bromoquinolin-4(1H)-one CAS No. 99867-16-0

3-Acetyl-6-bromoquinolin-4(1H)-one

Cat. No.: B2571100
CAS No.: 99867-16-0
M. Wt: 266.094
InChI Key: KGVYTHOAATULPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-6-bromoquinolin-4(1H)-one is a brominated quinoline derivative characterized by a ketone group at position 4, an acetyl substituent at position 3, and a bromine atom at position 5. This compound belongs to the quinolinone family, which is notable for its heterocyclic aromatic structure and applications in medicinal chemistry, particularly as a scaffold for antimicrobial, anticancer, and enzyme-inhibitory agents . The bromine atom enhances electrophilic reactivity, while the acetyl group contributes to hydrogen-bonding interactions, influencing both physicochemical properties and biological activity. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 282.10 g/mol (calculated from structural analogs in and ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3-acetylquinolin-4(1H)-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-bromoquinolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The acetyl group at the 3rd position can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), catalysts (palladium, copper).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Major Products

    Substitution: 6-substituted derivatives of 3-acetylquinolin-4(1H)-one.

    Reduction: 3-acetyl-6-bromoquinolin-4-ol.

    Oxidation: 3-carboxy-6-bromoquinolin-4(1H)-one.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 3-acetyl-6-bromoquinolin-4(1H)-one as an anticancer agent. A study focusing on quinoline derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including lung (A549) and colorectal (HCT116) cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of histone deacetylases (HDACs), which are crucial in cancer progression and cell proliferation .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDHDAC inhibition, apoptosis
3-Acetyl-6-chloroquinolin-4(1H)-oneHCT116TBDHDAC inhibition, apoptosis
3-Acetyl-6-bromoquinolineVariousTBDInduction of DNA fragmentation

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum activity against bacteria and fungi. The compound’s ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways makes it a candidate for developing new antimicrobial therapies.

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound NamePathogenActivity
This compoundEscherichia coliModerate
8-HydroxyquinolineStaphylococcus aureusStrong
3-AcetylquinolineCandida albicansModerate

Case Study 1: Anticancer Research

A recent study evaluated the efficacy of several quinoline derivatives, including this compound, against human lung cancer cell lines. Results indicated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase populations, indicating DNA fragmentation and cell death .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives, revealing that this compound exhibited moderate activity against Gram-negative bacteria. This study emphasized the need for further optimization to enhance its efficacy and reduce toxicity in vivo.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-bromoquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding interactions, while the acetyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-acetyl-6-bromoquinolin-4(1H)-one, it is compared to structurally related compounds, including brominated quinolinones, quinazolinones, and dihydroquinoline derivatives. Key differences in substituents, reactivity, and biological activity are highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₁₁H₈BrNO₂ 282.10 Acetyl (C3), Br (C6) Potential kinase inhibitor; high electrophilicity
6-Bromo-2,3-dihydroquinolin-4(1H)-one C₉H₈BrNO 226.07 Br (C6), dihydroquinoline core Intermediate in synthesis of bioactive molecules
6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one C₁₀H₉BrN₂OS 293.16 Ethyl (C3), Br (C6), thiol (C2) Antifungal activity; sulfur enhances binding
3-Bromo-6-fluoro-1,2-dimethylquinolin-4(1H)-one C₁₁H₉BrFNO 270.10 Br (C3), F (C6), methyl (C1, C2) Improved metabolic stability due to fluorine
MHY2251 [2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one] C₁₅H₁₂N₂O₃ 268.27 Benzodioxole (C2), dihydroquinazoline core SIRT1 inhibitor; apoptosis inducer

Key Findings from Comparative Studies

Electrophilic Reactivity: The bromine atom in this compound facilitates nucleophilic aromatic substitution, similar to 6-bromo-2,3-dihydroquinolin-4(1H)-one . However, the acetyl group at C3 increases steric hindrance, reducing reactivity compared to the ethyl-substituted analog in .

Biological Activity: Antimicrobial Potential: The thiol group in 6-bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one enhances binding to microbial enzymes, a feature absent in this compound . Enzyme Inhibition: Fluorine substitution in 3-bromo-6-fluoro-1,2-dimethylquinolin-4(1H)-one improves metabolic stability and target selectivity compared to non-fluorinated analogs .

Crystallographic and Structural Insights: Brominated compounds like 4-(4-bromophenyl)-chromen-5(6H)-one () exhibit planar distortions due to bulky substituents, which stabilize molecular packing via N–H⋯O hydrogen bonds. This suggests that this compound may adopt similar intermolecular interactions .

Synthetic Utility: Dihydroquinoline derivatives (e.g., 6-bromo-2,3-dihydroquinolin-4(1H)-one) are often intermediates in synthesizing complex heterocycles, whereas this compound’s acetyl group may limit further functionalization due to steric effects .

Research Implications and Limitations

Biological Activity

3-Acetyl-6-bromoquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 1187551-47-8
  • Molecular Formula: C10H8BrN1O1
  • Molecular Weight: 244.08 g/mol

The compound features a bromine atom at the 6-position and an acetyl group at the 3-position of the quinoline ring, contributing to its unique chemical reactivity and biological properties.

Research indicates that quinoline derivatives, including this compound, exhibit their biological effects primarily through interactions with specific molecular targets. These interactions may include:

  • Inhibition of Enzymes: The compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression.
  • Induction of Apoptosis: Studies have shown that certain quinoline derivatives can activate apoptotic pathways in cancer cells, leading to increased cell death.

Anticancer Properties

A significant body of research has focused on the anticancer potential of quinoline derivatives. For instance:

  • A study demonstrated that compounds similar to this compound exhibited potent anti-proliferative effects against various cancer cell lines, including human lung (A549) and colorectal (HCT116) cancer cells. The IC50 values for these compounds ranged from 1.29 to 2.13 µM, indicating strong efficacy in inhibiting cell growth .
CompoundCell LineIC50 (µM)Mechanism
Compound 25A5491.29HDAC6 inhibition
Compound 26HCT1162.13Apoptosis induction

The mechanism involves the activation of caspases (caspase 3, 8, and 9), which play a critical role in apoptosis .

Other Biological Activities

In addition to anticancer properties, quinoline derivatives have been studied for their antimicrobial and anti-inflammatory activities:

  • Some studies suggest that modifications in the quinoline structure can enhance antimicrobial efficacy against various pathogens.
  • Anti-inflammatory properties have also been reported, potentially through inhibition of pro-inflammatory cytokines.

Case Studies

Case Study 1: HDAC Inhibition
In a recent study, a series of quinoline derivatives were synthesized and evaluated for their selectivity towards HDAC isoforms. The results indicated that specific substitutions at the C3 position significantly improved selectivity for HDAC6 over other isoforms. Compounds with IC50 values in the nanomolar range were identified as promising candidates for further development .

Case Study 2: Apoptotic Pathways
Another investigation focused on the apoptotic effects of various quinoline derivatives on lung cancer cells. Flow cytometric analysis revealed a dose-dependent increase in sub-G1 phase cell populations, indicating DNA fragmentation and cell cycle arrest associated with apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Acetyl-6-bromoquinolin-4(1H)-one?

The synthesis typically involves bromination of a pre-existing quinolinone scaffold. For example, bromination of 4-hydroxyquinolin-2(1H)-one derivatives using bromine in glacial acetic acid has been reported for analogous compounds . Acetylation can be achieved via Friedel-Crafts acylation or nucleophilic substitution at the 3-position, depending on the reactivity of the quinolinone core. Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical to minimize side reactions such as over-bromination or decomposition.

Q. How can the purity and structural integrity of this compound be validated?

Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., acetyl and bromo groups) and aromatic proton integration .
  • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.
  • High-performance liquid chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What safety precautions are required when handling this compound?

Refer to safety data sheets (SDS) of structurally similar brominated quinolinones. Key measures include:

  • Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Immediate consultation with a physician in case of exposure, with SDS provided for medical evaluation .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Use SHELXL for refinement and ORTEP-3 for visualizing molecular geometry . Discrepancies in bond angles or torsion parameters may arise from:

  • Thermal motion artifacts : Apply anisotropic displacement parameters.
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H⋯O) to identify stabilization effects .
  • Twinned crystals : Employ the TwinRotMat option in SHELXL to model twinning .

Q. What methodological approaches address contradictions in bioactivity data for brominated quinolinones?

Contradictions may stem from:

  • Substituent effects : Compare bioactivity of 3-acetyl-6-bromo derivatives with analogs (e.g., 6-chloro or 4-phenyl substituents) to isolate electronic/steric contributions .
  • Assay variability : Standardize protocols (e.g., twofold serial dilution for antimicrobial testing) and include positive controls (e.g., streptomycin) .
  • Solubility factors : Use co-solvents (e.g., DMSO) at non-toxic concentrations to ensure compound bioavailability .

Q. How can computational methods enhance the design of this compound derivatives?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization.
  • Molecular docking : Screen against target proteins (e.g., SIRT1 inhibitors) to identify potential binding modes .
  • QSAR modeling : Correlate substituent variations (e.g., bromo vs. chloro) with bioactivity trends .

Properties

IUPAC Name

3-acetyl-6-bromo-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVYTHOAATULPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.